

An In-depth Technical Guide to Propargyl-PEG4-acid

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Compound of Interest

Compound Name: *Propargyl-PEG4-acid*

Cat. No.: *B610238*

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Introduction:

Propargyl-PEG4-acid is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in bioconjugation, chemical biology, and drug development. [1] Its structure is meticulously designed to feature three key components: a terminal propargyl group, a central hydrophilic PEG4 spacer, and a terminal carboxylic acid. This configuration allows for a stepwise and controlled conjugation of different molecules. [2] The hydrophilic PEG linker enhances the solubility of the molecule and its conjugates in biological applications. [1]

Propargyl-PEG4-acid serves as a critical building block in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and Proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. [1][3]

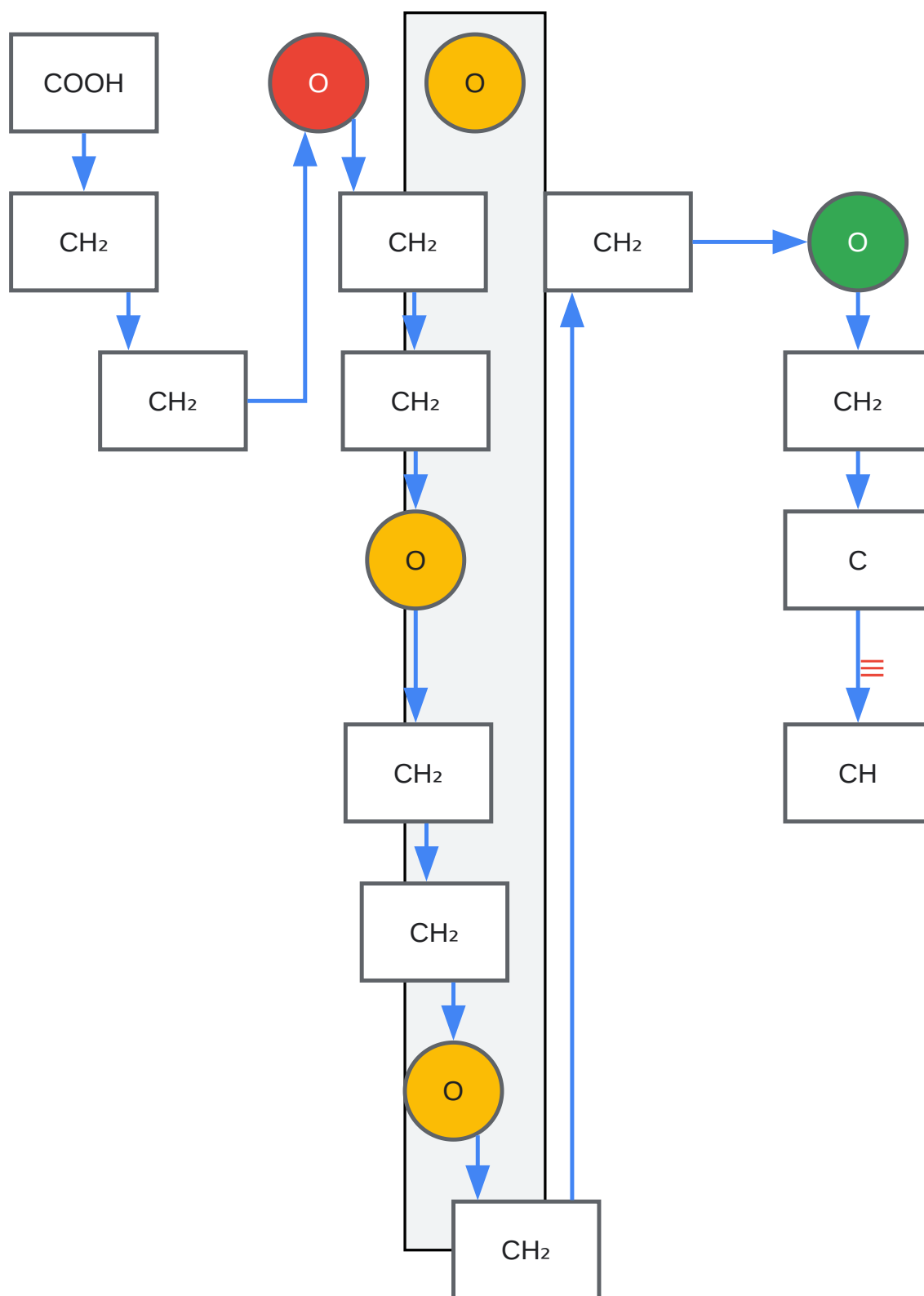
Core Molecular Structure

The chemical structure of **Propargyl-PEG4-acid** is defined by its three functional domains: the propargyl group, the PEG4 spacer, and the carboxylic acid. Its systematic IUPAC name is 4,7,10,13-Tetraoxahexadec-15-ynoic acid. [1][2]

- Propargyl Group (Terminal Alkyne):** At one terminus of the molecule is a propargyl group, which contains a terminal alkyne ($C\equiv CH$). This functional group is a key reactant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [3][4] This reaction allows for the efficient and specific formation of a stable triazole linkage with molecules bearing an azide group. [3][5]

- **PEG4 Spacer:** The central part of the linker is a tetraethylene glycol (PEG4) spacer. This hydrophilic chain, composed of four repeating ethylene glycol units, imparts several beneficial properties. It significantly increases the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications.^{[4][5]} Furthermore, the PEG spacer provides a flexible, long-chain bridge that can reduce steric hindrance between the conjugated molecules.^[2]
- **Carboxylic Acid Group:** The other terminus of the molecule features a carboxylic acid (-COOH). This functional group can be readily conjugated to primary amine groups (-NH₂) present on biomolecules like proteins, peptides, or other synthetic constructs.^{[4][5]} The reaction typically requires the use of carbodiimide activators, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide bond.^{[2][5]}

The orthogonal nature of the alkyne and carboxylic acid reactive groups allows for sequential conjugation strategies, providing precise control over the synthesis of complex molecular architectures.^[2]



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Caption: Chemical structure of **Propargyl-PEG4-acid**.

Physicochemical Data

The key quantitative properties of **Propargyl-PEG4-acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ O ₆	[1][2][4]
Molecular Weight	260.28 g/mol	[1][2]
CAS Number	1415800-32-6	[1][2][3][4]
Appearance/Form	Liquid	[1]
Purity	≥95% or 98% (varies by supplier)	[2][4]
Density	1.164 g/mL	[1]
Refractive Index	n/D 1.460	[1]
Solubility	Soluble in Water, DMSO, DCM, DMF	[4]
Storage	-20°C	[1][4]

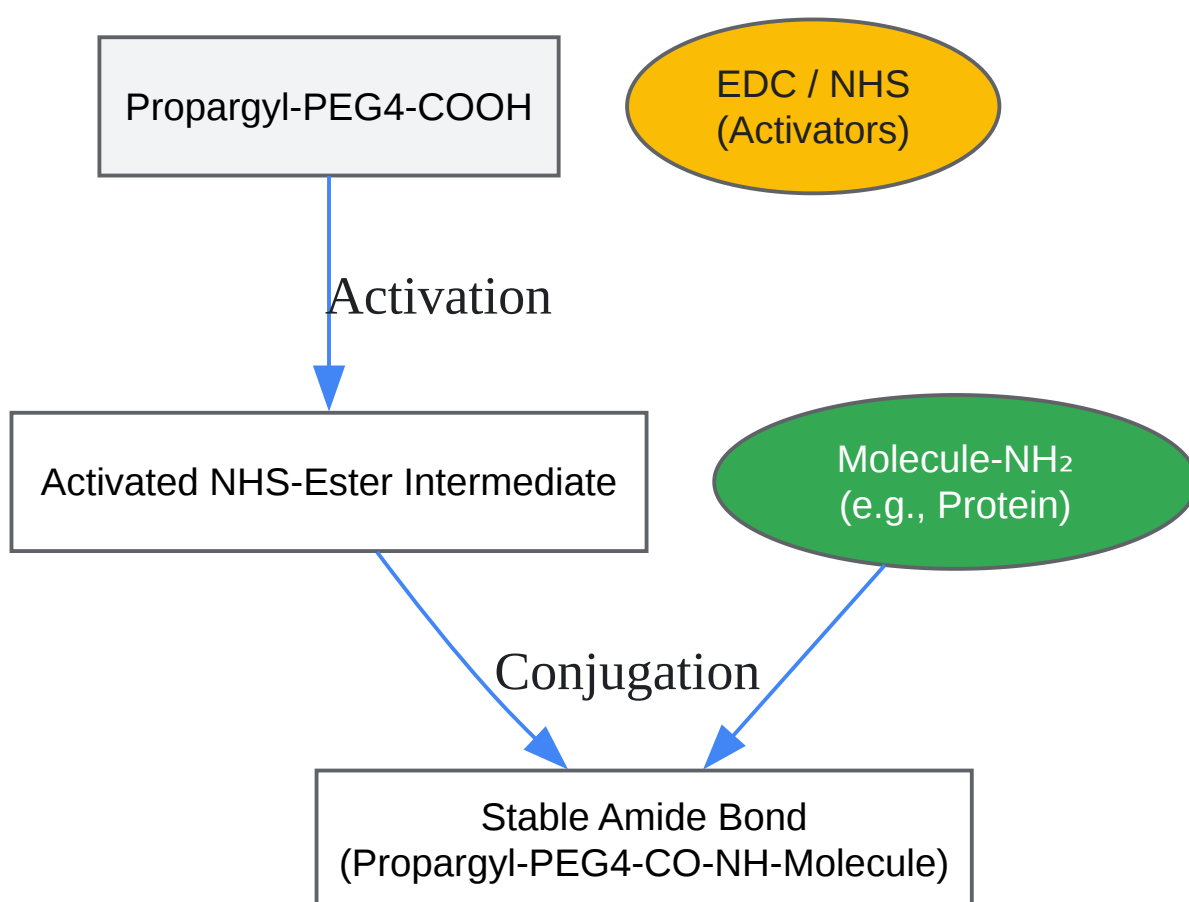
Experimental Protocols & Methodologies

Detailed, application-specific experimental protocols are typically developed within individual research laboratories and are not available from commercial supplier documentation. However, the reactivity of the terminal groups dictates the general methodologies employed.

1. Amide Bond Formation (Carboxylic Acid Group):

- Objective: To conjugate the carboxylic acid terminus of **Propargyl-PEG4-acid** to a molecule containing a primary amine.
- General Protocol Outline: The carboxylic acid is first activated using a carbodiimide reagent like EDC. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive

intermediate ester. This activated linker is then reacted with the amine-containing molecule in a suitable buffer (typically pH 7.2-8.0) to form a stable amide bond.[2][4][5]

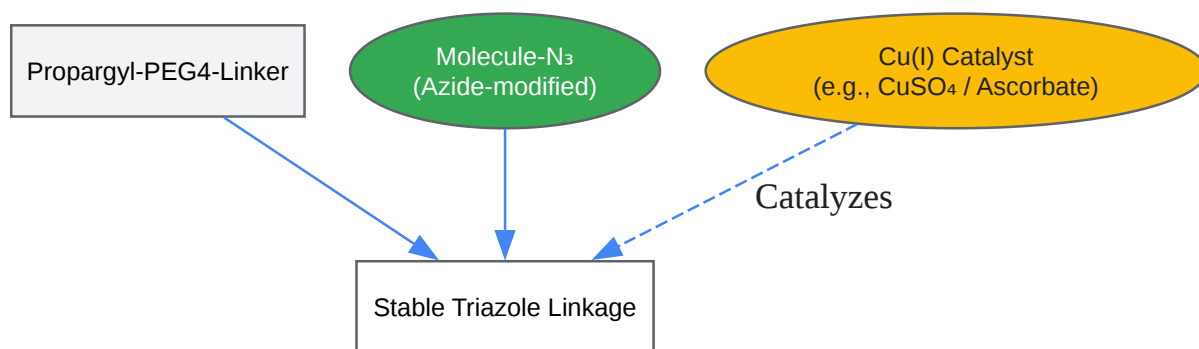


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Caption: Workflow for amine conjugation.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- Objective: To conjugate the propargyl (alkyne) terminus to a molecule containing an azide group.
- General Protocol Outline: This "click chemistry" reaction involves reacting the alkyne-containing **Propargyl-PEG4-acid** (or its amine-conjugated derivative) with an azide-bearing molecule.^[3] The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). The reaction proceeds rapidly in aqueous solutions to yield a stable triazole linkage.^{[3][5]}



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Caption: Click chemistry conjugation workflow.

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